(3S)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid is an organic compound that features both amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-fluoro-2-hydroxybenzaldehyde with a suitable amine under controlled conditions to form the desired product. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can produce an amine.
Scientific Research Applications
(3S)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-hydroxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of an amino group.
3-Fluoro-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of an amino group.
3-Fluoro-2-hydroxybenzaldehyde: Contains an aldehyde group instead of an amino group.
Uniqueness
(3S)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid is unique due to the presence of both amino and hydroxy groups, which allow for a wide range of chemical reactions and interactions. The fluorine atom also enhances its chemical stability and binding properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10FNO3 |
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Molecular Weight |
199.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
OWRCNFJSCXKAHC-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)O)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C(CC(=O)O)N |
Origin of Product |
United States |
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